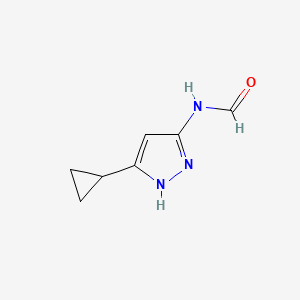
N-(5-Cyclopropyl-1H-pyrazol-3-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Cyclopropyl-1H-pyrazol-3-yl)formamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropyl-1H-pyrazol-3-yl)formamide typically involves the reaction of 5-cyclopropyl-1H-pyrazole with formamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as dichloromethane or tetrahydrofuran, with the reaction mixture being maintained at a low temperature (0°C) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Cyclopropyl-1H-pyrazol-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Aplicaciones Científicas De Investigación
N-(5-Cyclopropyl-1H-pyrazol-3-yl)formamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(5-Cyclopropyl-1H-pyrazol-3-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Cyclopropyl-1H-pyrazol-3-yl)benzamide
- N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide
- N~2~-1H-benzimidazol-5-yl-N~4~-(3-cyclopropyl-1H-pyrazol-5-yl)benzamide
Uniqueness
N-(5-Cyclopropyl-1H-pyrazol-3-yl)formamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a formamide moiety. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H9N3O |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
N-(5-cyclopropyl-1H-pyrazol-3-yl)formamide |
InChI |
InChI=1S/C7H9N3O/c11-4-8-7-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2,(H2,8,9,10,11) |
Clave InChI |
ADRQLVISAKSHPC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=NN2)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)

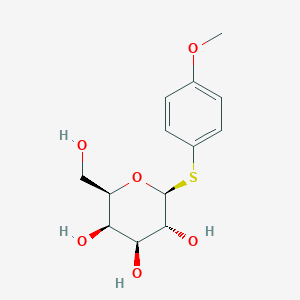
![5-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B12873202.png)


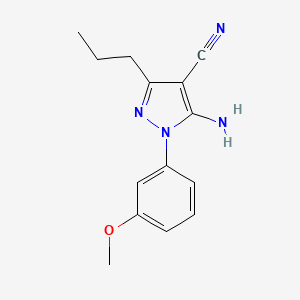

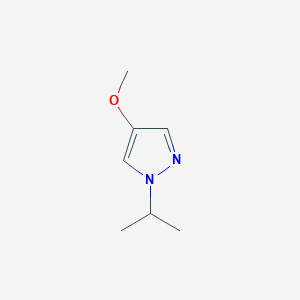

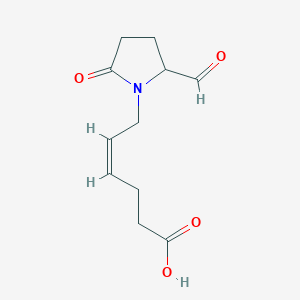
![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)
![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)

